molecular formula C14H10FNO2S3 B8440707 2-(4-Fluorophenyl)-5(5-methylsulfonylthien-2-yl)thiazole

2-(4-Fluorophenyl)-5(5-methylsulfonylthien-2-yl)thiazole

Cat. No.: B8440707
M. Wt: 339.4 g/mol
InChI Key: WZTVSEMIEDNRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5(5-methylsulfonylthien-2-yl)thiazole is a useful research compound. Its molecular formula is C14H10FNO2S3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10FNO2S3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(5-methylsulfonylthiophen-2-yl)-1,3-thiazole

InChI

InChI=1S/C14H10FNO2S3/c1-21(17,18)13-7-6-11(19-13)12-8-16-14(20-12)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

WZTVSEMIEDNRFN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)C2=CN=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(4-fluorophenyl)-5-(5-methylthiothien-2-yl)thiazole (1.07 g, 0.0035 mole) in methylene chloride (50 mL) was added dropwise a solution of m-chloroperbenzoic acid (1.7 g, 0.0084 mole) in methylene chloride (25 mL). After complete addition the mixture was stirred at room temperature for approximately 18 hours. Approximately 100 mL of an aqueous 10% sodium sulfate solution was added, and the mixture was stirred for about 15 minutes. The mixture was washed in succession with an aqueous, saturated, sodium bicarbonate solution, water, and an aqueous, saturated, sodium chloride solution. A thin layer chromatograph of the organic phase indicated that starting material remained. Thus the washed organic phase was diluted with methylene chloride, and an additional 1.7 grams of m-chloroperoxybenzoic acid was added. This mixture was stirred and heated at reflux until only one spot was seen by thin layer chromatography. Approximately 100 mL of an aqueous 10% sodium sulfate solution was added, and the mixture was stirred for about 15 minutes. This mixture was washed in succession with an aqueous, saturated sodium bicarbonate solution, water, and an aqueous, saturated, sodium chloride solution. The washed organic phase was evaporated under reduced pressure, leaving a solid residue. This residue was purified by column chromatography on silica gel, elution with methylene chloride:ethyl acetate (19:1), to yield 0.59 g of 2-(4-fluorophenyl)-5(5-methylsulfonylthien-2-yl)thiazole as a solid, mp 183°-184° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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